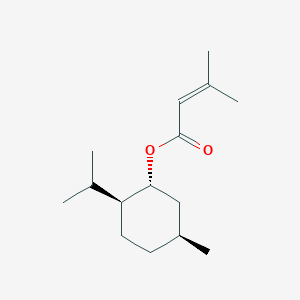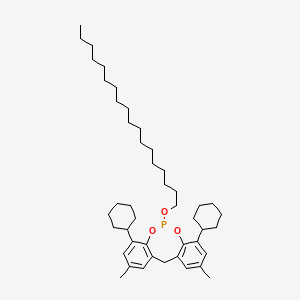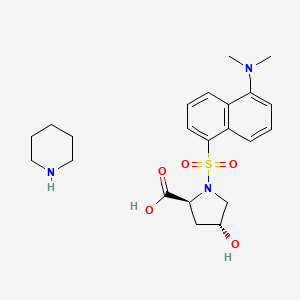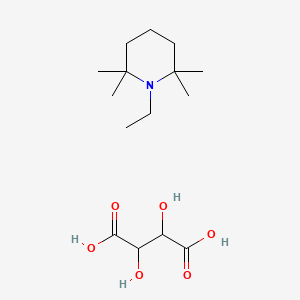
Vst39HM4ML
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate, also known by its Unique Ingredient Identifier (UNII) VST39HM4ML, is a chemical compound with the molecular formula C5H10N2O . This compound is characterized by its achiral nature and lack of defined stereocenters . It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 1,1-dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a hydrazine derivative with a diketone, followed by cyclization and subsequent oxidation . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for efficient synthesis.
Analyse Chemischer Reaktionen
1,1-Dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate can be compared with other similar compounds in the pyrazole family. Some similar compounds include:
- 1,3-Dimethyl-5-pyrazolone
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
- 4,5-Dihydro-1H-pyrazol-3-ol Compared to these compounds, 1,1-dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate is unique due to its specific structural features and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
60250-35-3 |
|---|---|
Molekularformel |
C5H10N2O |
Molekulargewicht |
114.15 g/mol |
IUPAC-Name |
2,2-dimethyl-3,4-dihydropyrazol-2-ium-5-olate |
InChI |
InChI=1S/C5H10N2O/c1-7(2)4-3-5(8)6-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
KMKPVUOKSBJYQP-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC(=N1)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)












